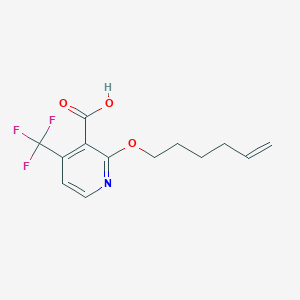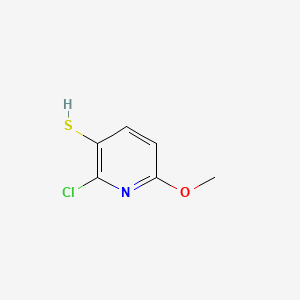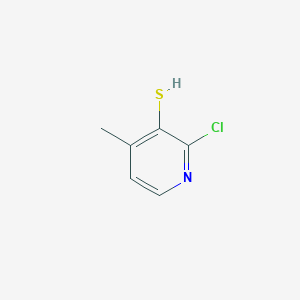
2-Chloropyridine-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloropyridine-3-thiol is a heterocyclic organic compound that belongs to the class of chloropyridines It is characterized by the presence of a chlorine atom at the second position and a thiol group at the third position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloropyridine-3-thiol typically involves the chlorination of pyridine derivatives followed by thiolation. One common method is the reaction of 2-chloropyridine with thiourea under basic conditions to yield this compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is isolated through crystallization or distillation.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the chlorination of pyridine can be achieved using chlorine gas or other chlorinating agents, followed by thiolation using thiourea or other sulfur-containing reagents. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 2-Chloropyridine-3-thiol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse pyridine derivatives.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: The compound can undergo reduction to form the corresponding pyridine-3-thiol.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide, potassium tert-butoxide, or primary amines are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide, sodium hypochlorite, or potassium permanganate are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed:
Substitution: Various substituted pyridine derivatives.
Oxidation: Disulfides, sulfonic acids.
Reduction: Pyridine-3-thiol.
科学研究应用
2-Chloropyridine-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of materials with specific properties, such as corrosion inhibitors and catalysts.
作用机制
The mechanism of action of 2-Chloropyridine-3-thiol involves its interaction with molecular targets through its thiol and chlorine functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
2-Chloropyridine-3-thiol can be compared with other chloropyridine derivatives, such as:
2-Chloropyridine: Lacks the thiol group, making it less reactive in certain nucleophilic substitution reactions.
3-Chloropyridine: The chlorine atom is at a different position, affecting its reactivity and applications.
4-Chloropyridine: Similar to 3-Chloropyridine, with different reactivity due to the position of the chlorine atom.
Uniqueness: The presence of both a chlorine atom and a thiol group in this compound makes it uniquely versatile for various chemical transformations and applications
属性
IUPAC Name |
2-chloropyridine-3-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNS/c6-5-4(8)2-1-3-7-5/h1-3,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPMYPXAKVQBBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(2,3,5-Trifluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B8226070.png)
![1-[3-(2,3,5-Trifluorophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B8226076.png)

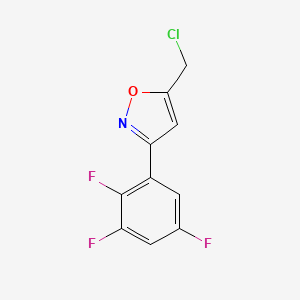
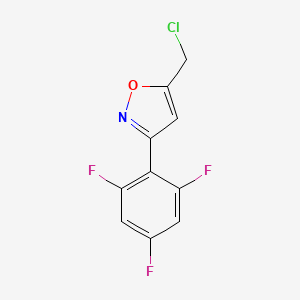
![1-[3-(4-Bromo-2,6-difluorophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B8226098.png)
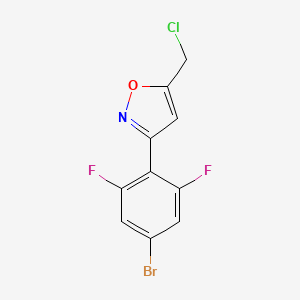
![[3-(4-Chloro-2,6-difluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B8226113.png)
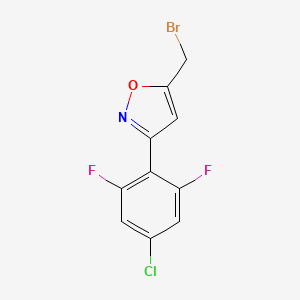
![1-[3-(2-Fluoro-4-methylphenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B8226132.png)
